5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile
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Overview
Description
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinonitrile core substituted with an acetyl group, a dichlorobenzyl sulfanyl group, and a methyl group, making it a molecule of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The starting material, 2-chloro-5-methylnicotinonitrile, undergoes a nucleophilic substitution reaction with 2,4-dichlorobenzylthiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Acetylation: The resulting intermediate is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl sulfanyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or nitrile groups.
Substitution: Substituted derivatives with different functional groups replacing the dichlorobenzyl sulfanyl group.
Scientific Research Applications
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-nicotinonitrile: Lacks the methyl group at the 6-position.
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile: Lacks the acetyl group at the 5-position.
5-Acetyl-6-methylnicotinonitrile: Lacks the dichlorobenzyl sulfanyl group.
Uniqueness
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is unique due to the presence of all three substituents (acetyl, dichlorobenzyl sulfanyl, and methyl groups) on the nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-acetyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-14(10(2)21)5-12(7-19)16(20-9)22-8-11-3-4-13(17)6-15(11)18/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBUFJPKLADNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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